molecular formula C24H31N5O4 B2962881 8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896805-29-1

8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2962881
M. Wt: 453.543
InChI Key: ZFWBEVZTYLBUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule. It contains a phenethyl group, which is a seven-carbon chain consisting of a benzene ring and a two-carbon chain . The phenethyl group is substituted with two methoxy groups, which are oxygen-bound methyl groups .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups, including the phenethyl group, the methoxy groups, and the imidazo-purine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy groups could influence its solubility, while the imidazo-purine ring could influence its stability .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Anxiolytic and Antidepressant Potential : A study on the synthesis and pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives demonstrated that some compounds exerted anxiolytic-like activity, while others showed antidepressant-like effects in animal models, suggesting their potential for treating anxiety and depression disorders (Zagórska et al., 2009).

Structure-Activity Relationships

  • Serotonin and Dopamine Receptor Affinity : Further research on the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones revealed a range of compounds with high affinity for serotoninergic and dopaminergic receptors. These findings underscore the importance of the purine-2,4-dione nucleus in developing potential therapeutics for psychiatric disorders (Zagórska et al., 2015).

Receptor Affinity and Enzyme Activity

  • Phosphodiesterase Inhibitors : Another study focused on the receptor affinity and phosphodiesterase activity of imidazo- and pyrimidino[2,1-f]purines, identifying compounds with promising pharmacological profiles for further research into mental health treatment options (Zagórska et al., 2016).

Antiviral Activity

  • Nucleoside and Nucleotide Analogues : Research into imidazo[1,2-a]-s-triazine derivatives highlighted their moderate activity against certain viruses, demonstrating the versatility of imidazo[2,1-f]purine derivatives in various therapeutic areas, including antiviral research (Kim et al., 1978).

Future Directions

The potential applications and future directions for this compound would likely depend on its specific properties and effects. It could potentially be used in a variety of fields, including medicinal chemistry, materials science, and more .

properties

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O4/c1-14(2)13-28-22(30)20-21(26(5)24(28)31)25-23-27(15(3)16(4)29(20)23)11-10-17-8-9-18(32-6)19(12-17)33-7/h8-9,12,14H,10-11,13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWBEVZTYLBUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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